4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
Description
4-Methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative characterized by a methoxy-substituted benzene ring linked to a sulfonamide group, with the nitrogen atom further bonded to an oxolane (tetrahydrofuran) methyl substituent. Sulfonamides are recognized for their stability, diverse bioactivities (e.g., anti-inflammatory, antiviral, enzyme inhibition), and utility in drug design .
Properties
Molecular Formula |
C12H17NO4S |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H17NO4S/c1-16-10-4-6-12(7-5-10)18(14,15)13-9-11-3-2-8-17-11/h4-7,11,13H,2-3,8-9H2,1H3 |
InChI Key |
PJTDIUHJLSSVDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Attachment of the Methoxy Group: The methoxy group is introduced via methylation of a hydroxyl group using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide moiety is synthesized by reacting a suitable benzene derivative with sulfonamide reagents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-METHOXY-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Interfering with Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide, highlighting differences in substituents, synthesis routes, physicochemical properties, and biological activities:
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The benzothiazolylidene substituent in confers selectivity for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target in metabolic disease therapy. The quinolinyl and indazolyl moieties in enable π-π stacking interactions, critical for binding to hydrophobic enzyme pockets.
Synthetic Routes :
- Hypervalent iodine catalysis (e.g., ) enables efficient conjugate additions for cyclohexyl derivatives.
- Nucleophilic substitution (e.g., glycinate coupling in ) is employed for nitro-naphthalene derivatives.
Physicochemical Properties: Melting points vary significantly: 110–112°C for the 3-oxocyclohexyl analog vs. higher thermal stability in crystalline derivatives like the indazolyl compound . LC-MS and NMR data (e.g., ) confirm structural integrity and purity, with deviations in elemental analysis noted in some cases (e.g., ).
Biological Relevance :
Biological Activity
4-Methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a sulfonamide compound notable for its unique chemical structure, which includes a methoxy group at the para position of the benzene ring, an oxolane (tetrahydrofuran) moiety linked through a methyl group, and a sulfonamide functional group. This compound has garnered attention for its potential biological activities, particularly as an anticancer agent and its antibacterial properties.
Chemical Structure
The molecular formula of 4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide can be represented as follows:
- Molecular Formula : CHNOS
The structural features that contribute to its biological activity include:
- Methoxy Group : Enhances lipophilicity, potentially aiding in cell membrane permeability.
- Oxolane Linkage : May influence the compound’s interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of benzenesulfonamides, including 4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide, exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC values ranging from 1.2 to 5.3 µM against different cancer cells, suggesting strong potential for therapeutic applications in oncology .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line Tested | IC (µM) | Reference |
|---|---|---|---|
| DL14 | A549 | 1.35 | |
| DL14 | MDA-MB-231 | 2.85 | |
| DL14 | HCT-116 | 3.04 | |
| 4-Methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide | Various | TBD | TBD |
The anticancer activity is believed to stem from the compound's ability to inhibit tubulin polymerization and interfere with the STAT3 signaling pathway, both of which are critical in cancer cell proliferation and survival. The dual-target inhibition mechanism enhances the efficacy of this compound as an anticancer agent .
Antibacterial Activity
In addition to its anticancer properties, compounds similar to 4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide have demonstrated antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 8 µM .
Table 2: Antibacterial Activity Against Gram-positive Strains
Case Studies
Several studies have focused on the synthesis and biological evaluation of sulfonamide derivatives, including those structurally related to 4-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide:
- Study on Antiproliferative Activity : A series of benzenesulfonamide derivatives were synthesized and tested for their antiproliferative effects against various cancer cell lines. The results indicated that specific substitutions on the benzene ring significantly enhanced biological activity .
- Dual-target Inhibition Study : Research demonstrated that certain derivatives could inhibit both tubulin polymerization and STAT3 phosphorylation, leading to enhanced antitumor effects in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
